Ethyl 3-(bromomethyl)-5-fluorobenzoate
Description
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
ethyl 3-(bromomethyl)-5-fluorobenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)8-3-7(6-11)4-9(12)5-8/h3-5H,2,6H2,1H3 |
InChI Key |
DFWAWJNZOQCCMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)CBr)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound generally follows a two-step strategy:
- Step 1: Esterification of 5-fluoro-3-methylbenzoic acid to form the corresponding ethyl ester.
- Step 2: Benzylic bromination of the methyl group to introduce the bromomethyl functionality at the 3-position on the aromatic ring.
This approach is consistent with the preparation of similar compounds such as methyl 3-(bromomethyl)-4-fluorobenzoate, where the methyl group adjacent to the aromatic ring is selectively brominated under radical conditions using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) or under light irradiation.
Detailed Synthetic Route
This bromination is a selective radical substitution at the benzylic position, facilitated by the stability of the benzylic radical intermediate.
Industrial Scale Preparation
Industrial processes for this compound or closely related analogs often utilize:
- Continuous flow reactors to enhance control over reaction parameters (temperature, reagent addition rate), improving selectivity and yield.
- Use of NBS and benzoyl peroxide as brominating agents in solvents like dichloromethane or acetonitrile.
- Temperature control between 0 °C and 40 °C to avoid over-bromination or side reactions.
- Post-reaction workup involving aqueous washes (e.g., sodium bisulfite to quench residual bromine), organic solvent extraction, and solvent removal under reduced pressure.
- Crystallization or precipitation techniques for purification, often using hexane or ethyl acetate as anti-solvents.
Alternative Preparation Routes
Some patents and literature describe variations such as:
- Starting from 3-bromo-4-fluorobenzoic acid derivatives, which are converted to the corresponding benzyl alcohols or esters via reduction and esterification steps.
- Use of oxidizing agents like potassium persulfate in acetonitrile with acid catalysts to facilitate bromination or oxidation steps in related compounds.
- Radical bromination using NBS in the presence of radical initiators under controlled temperature and inert atmosphere to improve selectivity.
Reaction Mechanism and Analysis
Bromination Mechanism
The benzylic bromination proceeds via a radical chain mechanism:
- Initiation by benzoyl peroxide generating radicals.
- Abstraction of benzylic hydrogen forming a benzylic radical.
- Reaction of the benzylic radical with bromine (from NBS) to form the bromomethyl group.
- Propagation continues with regeneration of bromine radicals.
This method selectively brominates the methyl group adjacent to the aromatic ring without affecting the aromatic fluorine substituent or the ester group.
Reaction Conditions Impact
| Parameter | Effect on Reaction |
|---|---|
| Temperature (0–20 °C) | Controls rate of radical formation; higher temps may cause side reactions |
| Solvent (CH2Cl2 or acetonitrile) | Solvent polarity affects radical stability and bromine solubility |
| Molar ratio of NBS to substrate | Excess NBS ensures complete bromination but may lead to dibrominated by-products |
| Reaction time (12 h typical) | Sufficient for complete conversion without over-bromination |
Data Summary Table: Preparation of this compound
| Aspect | Details |
|---|---|
| Starting Material | 5-fluoro-3-methylbenzoic acid |
| Esterification | Fischer esterification with ethanol, acid catalyst, reflux |
| Brominating Agent | N-bromosuccinimide (NBS) |
| Radical Initiator | Benzoyl peroxide (BPO) |
| Solvent | Dichloromethane or acetonitrile |
| Temperature | 0–20 °C during bromination |
| Reaction Time | Approximately 12 hours |
| Workup | Aqueous sodium bisulfite wash, organic extraction, solvent removal |
| Purification | Crystallization or precipitation with hexane or ethyl acetate |
| Typical Yield | 75–90% depending on scale and conditions |
| Key Considerations | Control of temperature and reagent addition critical to avoid side reactions |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(bromomethyl)-5-fluorobenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the ester group into an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield Ethyl 3-(azidomethyl)-5-fluorobenzoate, while reduction with LiAlH4 would produce Ethyl 3-(hydroxymethyl)-5-fluorobenzoate.
Scientific Research Applications
Ethyl 3-(bromomethyl)-5-fluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(bromomethyl)-5-fluorobenzoate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as the synthesis of bioconjugates and the modification of polymers .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between Ethyl 3-(bromomethyl)-5-fluorobenzoate and related compounds:
Key:
- EWG : Electron-withdrawing group (e.g., -F, -CF3, -Cl).
- EDG : Electron-donating group (e.g., -OCH3).
This compound
- The bromomethyl group enables nucleophilic substitution (e.g., alkylation) or elimination to form α,β-unsaturated esters, similar to ethyl α-(bromomethyl)acrylate in Reformatsky reactions for synthesizing cytotoxic α-methylene lactones .
Ethyl 3-Bromo-5-Fluorobenzoate
- The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Used in Takeda’s patent (EP2253618 A1) for pharmaceutical intermediates and in JACS studies for bioactive molecule synthesis.
Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)Benzoate
- The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemicals.
- Chlorine and fluorine synergistically direct electrophilic substitution reactions.
Ethyl 5-Chloro-2-Fluoro-4-Methoxybenzoate
- Methoxy group increases solubility and electron density, favoring electrophilic aromatic substitution.
- Applications include intermediates for antibiotics or antifungal agents.
Physicochemical Properties and Stability
Biological Activity
Ethyl 3-(bromomethyl)-5-fluorobenzoate is an organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological interactions, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHBrF O
- Molecular Weight : Approximately 261.09 g/mol
- Functional Groups : Contains a bromomethyl group and a fluorine atom, which are significant for its reactivity and biological interactions.
The presence of halogen substituents (bromine and fluorine) enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
This compound exhibits biological activity through its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate enzyme activity, potentially leading to therapeutic effects.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity :
- Antimicrobial Activity :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-(bromomethyl)-5-fluorobenzoate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via bromination of ethyl 5-fluorobenzoate derivatives. A radical-initiated bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under reflux in non-polar solvents (e.g., CCl₄) is common. For example, analogous methyl esters (e.g., Methyl 2-(bromomethyl)-5-fluorobenzoate) are synthesized via this route, achieving yields >70% .
- Optimization : Key parameters include solvent polarity (to stabilize radical intermediates), temperature control (60–80°C), and stoichiometric ratios of NBS to substrate (1:1.1–1.5). Purity is monitored via TLC, with silica-gel chromatography for isolation .
Q. Which analytical techniques are critical for characterizing this compound?
- Core Methods :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromomethyl at C3, fluorine at C5). Aromatic protons show splitting due to ortho-fluorine coupling (~8 Hz) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₀H₁₀BrFO₂, expected [M+H]⁺: 273.0) and fragments (e.g., loss of ethoxy group: m/z 201.9) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~650 cm⁻¹ (C-Br stretch) validate functional groups .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions, and what mechanistic insights exist?
- Reactivity Profile : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form C-N or C-S bonds. Steric hindrance from the adjacent ester group slows reactivity compared to aliphatic bromides. Computational studies (DFT) suggest transition-state stabilization via π-stacking between the aromatic ring and nucleophile .
- Case Study : In Reformatsky-type reactions, ethyl α-(bromomethyl)acrylate derivatives form α-methylene lactones via intramolecular cyclization. Analogous pathways may apply to this compound in synthesizing heterocycles .
Q. What computational approaches predict the stability and regioselectivity of this compound derivatives?
- Methods :
- DFT Calculations : Assess thermodynamic stability of substitution products. For example, fluorine’s electron-withdrawing effect directs electrophilic attacks to the para position relative to the bromomethyl group .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF), which enhance nucleophilic substitution rates by stabilizing charged intermediates .
Q. How do structural modifications (e.g., substituent variations) affect the compound’s pharmacological potential?
- Structure-Activity Relationships (SAR) :
- Fluorine : Enhances metabolic stability and membrane permeability via reduced π-basicty .
- Bromomethyl : Serves as a handle for bioconjugation (e.g., covalent inhibition of enzymes). Derivatives with pyridyl or benzofuran moieties show antiviral activity in in vitro assays (IC₅₀: 2–10 μM) .
- Data Contradictions : Some studies report reduced activity when bulky groups are introduced at C3, likely due to steric clashes with target proteins. Optimization requires balancing substituent size and electronic effects .
Methodological Challenges & Contradictions
Q. Why do solvent choices lead to conflicting yields in bromomethylation reactions?
- Case Analysis :
- Non-polar solvents (CCl₄) : Favor radical chain propagation, achieving >70% yields but require prolonged reaction times (12–24 hrs) .
- Polar solvents (DMF) : Accelerate initiation but promote side reactions (e.g., ester hydrolysis), reducing yields to 40–50%.
Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?
- Troubleshooting :
- Dynamic Effects : Rotameric splitting of ethoxy protons may occur; variable-temperature NMR (VT-NMR) at −40°C simplifies spectra .
- Impurity Identification : LC-MS/MS detects trace byproducts (e.g., di-brominated species), guiding purification adjustments .
Tables
Table 1 : Key Synthetic Parameters for this compound
Table 2 : Pharmacological Activity of Derivatives
| Derivative | Target | IC₅₀ (μM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Pyridyl-substituted | Viral protease | 2.5 | C3 pyridyl group | |
| Benzofuran hybrid | Kinase inhibitor | 8.7 | Fused benzofuran ring | |
| Bulky C3 substituent | Anticancer | >50 | Tert-butyl at C3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
